Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile
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Overview
Description
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is a chemical compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile typically involves high-pressure cycloaddition reactions. One common method is the Diels–Alder reaction, where tropone reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene. This reaction is carried out under high pressure to improve the yield of the Diels–Alder adducts .
Industrial Production Methods
Industrial production methods for bicyclo[32 the principles of high-pressure cycloaddition and thermal cycloreversion procedures can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the derivatives used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of carbon atoms.
Bicyclo[2.2.2]octane: Another similar compound with a different ring structure.
Uniqueness
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is unique due to its specific bicyclic structure and the presence of four cyano groups. This makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
6342-44-5 |
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Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile |
InChI |
InChI=1S/C13H10N4/c14-6-12(7-15)10-2-1-3-11(5-4-10)13(12,8-16)9-17/h4-5,10-11H,1-3H2 |
InChI Key |
FTIFOBUCPBKQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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